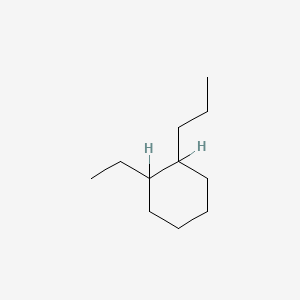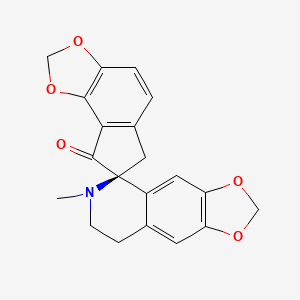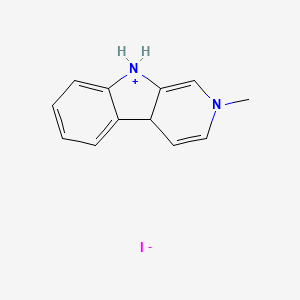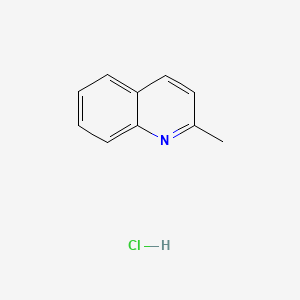
2-Methylquinolinium chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methylquinolinium chloride is a chemical compound with the molecular formula C10H10ClN. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is known for its applications in various fields, including medicinal chemistry and industrial processes. The structure of this compound consists of a quinoline ring system with a methyl group at the second position and a chloride ion.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methylquinolinium chloride typically involves the quaternization of 2-methylquinoline. One common method is the reaction of 2-methylquinoline with methyl chloride in the presence of a suitable solvent, such as acetonitrile or ethanol, under reflux conditions. The reaction proceeds as follows:
C9H7N+CH3Cl→C10H10ClN
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the final product.
化学反应分析
Types of Reactions: 2-Methylquinolinium chloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert it back to 2-methylquinoline.
Substitution: Nucleophilic substitution reactions can occur at the quinoline ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Quinoline N-oxide derivatives.
Reduction: 2-Methylquinoline.
Substitution: Various substituted quinoline derivatives.
科学研究应用
2-Methylquinolinium chloride has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex quinoline derivatives.
Biology: It serves as a probe in studying biological systems due to its fluorescent properties.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 2-Methylquinolinium chloride involves its interaction with various molecular targets. In biological systems, it can intercalate into DNA, disrupting the replication process. It may also inhibit certain enzymes by binding to their active sites, leading to the inhibition of their catalytic activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
相似化合物的比较
Quinoline: The parent compound of 2-Methylquinolinium chloride, used in various chemical syntheses.
2-Methylquinoline: The precursor in the synthesis of this compound.
Dequalinium chloride: A quaternary ammonium compound with similar structural features but different applications, primarily as an antimicrobial agent.
Uniqueness: this compound is unique due to its specific substitution pattern and its ability to undergo a wide range of chemical reactions. Its applications in both medicinal chemistry and industrial processes highlight its versatility compared to other similar compounds.
属性
CAS 编号 |
62763-89-7 |
|---|---|
分子式 |
C10H10ClN |
分子量 |
179.64 g/mol |
IUPAC 名称 |
2-methylquinolin-1-ium;chloride |
InChI |
InChI=1S/C10H9N.ClH/c1-8-6-7-9-4-2-3-5-10(9)11-8;/h2-7H,1H3;1H |
InChI 键 |
XTSLCRPEKXYGBR-UHFFFAOYSA-N |
SMILES |
CC1=NC2=CC=CC=C2C=C1.Cl |
规范 SMILES |
CC1=[NH+]C2=CC=CC=C2C=C1.[Cl-] |
Key on ui other cas no. |
62763-89-7 |
Pictograms |
Irritant |
相关CAS编号 |
91-63-4 (Parent) |
同义词 |
2-methylquinoline 2-methylquinoline hydrochloride 2-methylquinoline mesylate 2-methylquinoline monosulfate 2-methylquinoline sulfate quinaldine |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-hydroxy-3-[4-(3-methylbut-2-enoxy)phenyl]-4-(2-methylpropyl)pyrrole-2,5-dione](/img/structure/B1202952.png)
![2-[(5-amino-1-phenacyl-1,2,4-triazol-3-yl)thio]-N-(3-cyano-4,5-dimethyl-2-thiophenyl)acetamide](/img/structure/B1202954.png)
![N-(2-furanylmethyl)-N-[(7-methyl-4-tetrazolo[1,5-a]quinolinyl)methyl]-2-phenoxyacetamide](/img/structure/B1202957.png)
![[4-[5-Tert-butyl-3-[(2-chlorophenyl)methyl]-7-triazolo[4,5-d]pyrimidinyl]-1-piperazinyl]-(2-furanyl)methanone](/img/structure/B1202959.png)
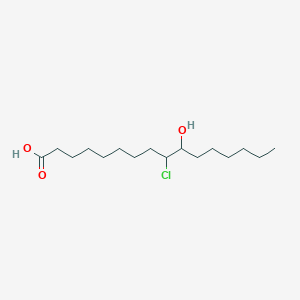


![2-methyl-5-(1,4,5,7-tetramethyl-6H-pyrrolo[3,4-d]pyridazin-6-yl)aniline](/img/structure/B1202964.png)
![4-((Dimethylamino)methyl)-2-methyl-1H-benzo[d]imidazol-5-ol](/img/structure/B1202965.png)
![2,5,8,11,14,20,23,26,29,32-Decaoxatricyclo[31.3.1.1(15,19)]octatriaconta-1(37),15,17,19(38),33,35-hexaene](/img/structure/B1202966.png)
